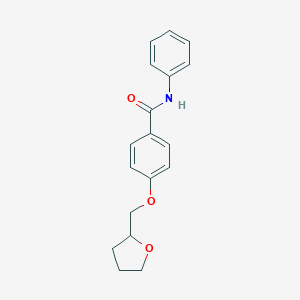![molecular formula C16H15BrN2O5S B250527 N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonamide-containing compounds. It was first synthesized by scientists at Bayer Pharmaceuticals in 2003, and since then, it has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and vasodilation. This compound 41-2272 has also been shown to inhibit phosphodiesterase 5 (PDE5), which leads to an increase in cGMP levels and further vasodilation.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and inhibition of platelet aggregation. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the proliferation of smooth muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 in lab experiments is its specificity for sGC and PDE5, which makes it a useful tool for studying the cGMP signaling pathway. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272. One area of interest is its potential therapeutic applications for pulmonary hypertension and other cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on other signaling pathways. Finally, there is potential for the development of new compounds based on the structure of this compound 41-2272 that may have improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 involves several steps, including the reaction of 4-bromoanisole with sodium hydride to form 4-bromophenol, which is then reacted with 2-chloroacetyl chloride to yield 2-(4-bromophenoxy)acetamide. The final step involves the reaction of 2-(4-bromophenoxy)acetamide with N-(acetylsulfanilyl)acetamide in the presence of triethylamine to form this compound 41-2272.
Aplicaciones Científicas De Investigación
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a promising candidate for the treatment of pulmonary hypertension. Additionally, it has been shown to inhibit platelet aggregation, making it a potential therapeutic agent for the prevention of thrombosis.
Propiedades
Fórmula molecular |
C16H15BrN2O5S |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H15BrN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
HINPOOQBJLLMGU-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
